molecular formula C17H17NO4 B13507363 3-(((Benzyloxy)carbonyl)(phenyl)amino)propanoic acid

3-(((Benzyloxy)carbonyl)(phenyl)amino)propanoic acid

Cat. No.: B13507363
M. Wt: 299.32 g/mol
InChI Key: NMTDTUNUFJSZNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(((Benzyloxy)carbonyl)(phenyl)amino)propanoic acid is an organic compound with the molecular formula C19H21NO4. It is a derivative of propanoic acid, featuring a benzyloxycarbonyl group and a phenylamino group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(((Benzyloxy)carbonyl)(phenyl)amino)propanoic acid typically involves the reaction of benzyloxycarbonyl chloride with phenylalanine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The product is then purified using techniques such as recrystallization or chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as continuous chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(((Benzyloxy)carbonyl)(phenyl)amino)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the benzyloxycarbonyl group to a hydroxyl group.

    Substitution: The phenylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products

    Oxidation: Produces carboxylic acids or ketones.

    Reduction: Yields alcohols or amines.

    Substitution: Results in the formation of new amides or esters.

Scientific Research Applications

3-(((Benzyloxy)carbonyl)(phenyl)amino)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(((Benzyloxy)carbonyl)(phenyl)amino)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can act as a protecting group, while the phenylamino group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    3-(((Benzyloxy)carbonyl)(phenethyl)amino)propanoic acid: Similar structure but with a phenethyl group instead of a phenyl group.

    3-(Benzyloxy)propanoic acid: Lacks the phenylamino group.

    3-phenylpropanoic acid: Lacks the benzyloxycarbonyl group .

Uniqueness

3-(((Benzyloxy)carbonyl)(phenyl)amino)propanoic acid is unique due to the presence of both the benzyloxycarbonyl and phenylamino groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H17NO4

Molecular Weight

299.32 g/mol

IUPAC Name

3-(N-phenylmethoxycarbonylanilino)propanoic acid

InChI

InChI=1S/C17H17NO4/c19-16(20)11-12-18(15-9-5-2-6-10-15)17(21)22-13-14-7-3-1-4-8-14/h1-10H,11-13H2,(H,19,20)

InChI Key

NMTDTUNUFJSZNQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)N(CCC(=O)O)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.